

Spectroscopic and Analytical Profile of 3-Benzyl-1H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Benzyl-1H-indazole

Cat. No.: B1305550

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Benzyl-1H-indazole** (CAS No. 4498-74-2). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While a complete set of experimentally-derived spectroscopic data for **3-Benzyl-1H-indazole** is not readily available in published literature, this document compiles predicted data based on the analysis of structurally similar compounds. The guide also outlines detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

- Molecular Formula: C₁₄H₁₂N₂
- Molecular Weight: 208.26 g/mol
- Structure:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Benzyl-1H-indazole**. These predictions are derived from the known spectral characteristics of the indazole core and the benzyl substituent, with reference to similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 11.0	br s	1H	N-H (indazole)
~7.7 - 7.8	d	1H	H-4 (indazole)
~7.3 - 7.5	m	2H	H-5, H-7 (indazole)
~7.1 - 7.3	m	5H	Phenyl ring (benzyl)
~7.0 - 7.1	t	1H	H-6 (indazole)
~4.2 - 4.3	s	2H	-CH ₂ - (benzyl)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~145.0	C-3 (indazole)
~141.0	C-7a (indazole)
~139.0	Quaternary C (benzyl)
~129.0 - 126.0	Phenyl CHs (benzyl)
~128.0	C-5 (indazole)
~122.0	C-4 (indazole)
~121.0	C-6 (indazole)
~120.0	C-3a (indazole)
~110.0	C-7 (indazole)
~35.0	-CH ₂ - (benzyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2920 - 2850	Medium	Aliphatic C-H stretch (-CH ₂ -)
~1620 - 1600	Medium	C=C aromatic ring stretch
~1500 - 1450	Strong	C=N, C=C aromatic ring stretch
~750 - 730	Strong	C-H out-of-plane bend (ortho-disubstituted)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Abundance	Assignment
208	High	[M] ⁺ (Molecular Ion)
207	Medium	[M-H] ⁺
117	Medium	[Indazole-CH ₂] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of 3-substituted indazoles.

Synthesis of 3-Substituted Indazoles

A common method for the synthesis of 3-substituted indazoles involves the reaction of arynes with N-tosylhydrazones.^[1]

- **Generation of the Diazo Compound:** The N-tosylhydrazone precursor is treated with a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF) to generate the corresponding diazo compound in situ.

- **Generation of the Aryne:** The aryne intermediate is typically generated from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate, upon treatment with a fluoride source (e.g., CsF).
- **Cycloaddition Reaction:** The in situ generated diazo compound undergoes a [3+2] cycloaddition reaction with the aryne to form the 1H-indazole ring system.
- **Work-up and Purification:** The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy[7][8]

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

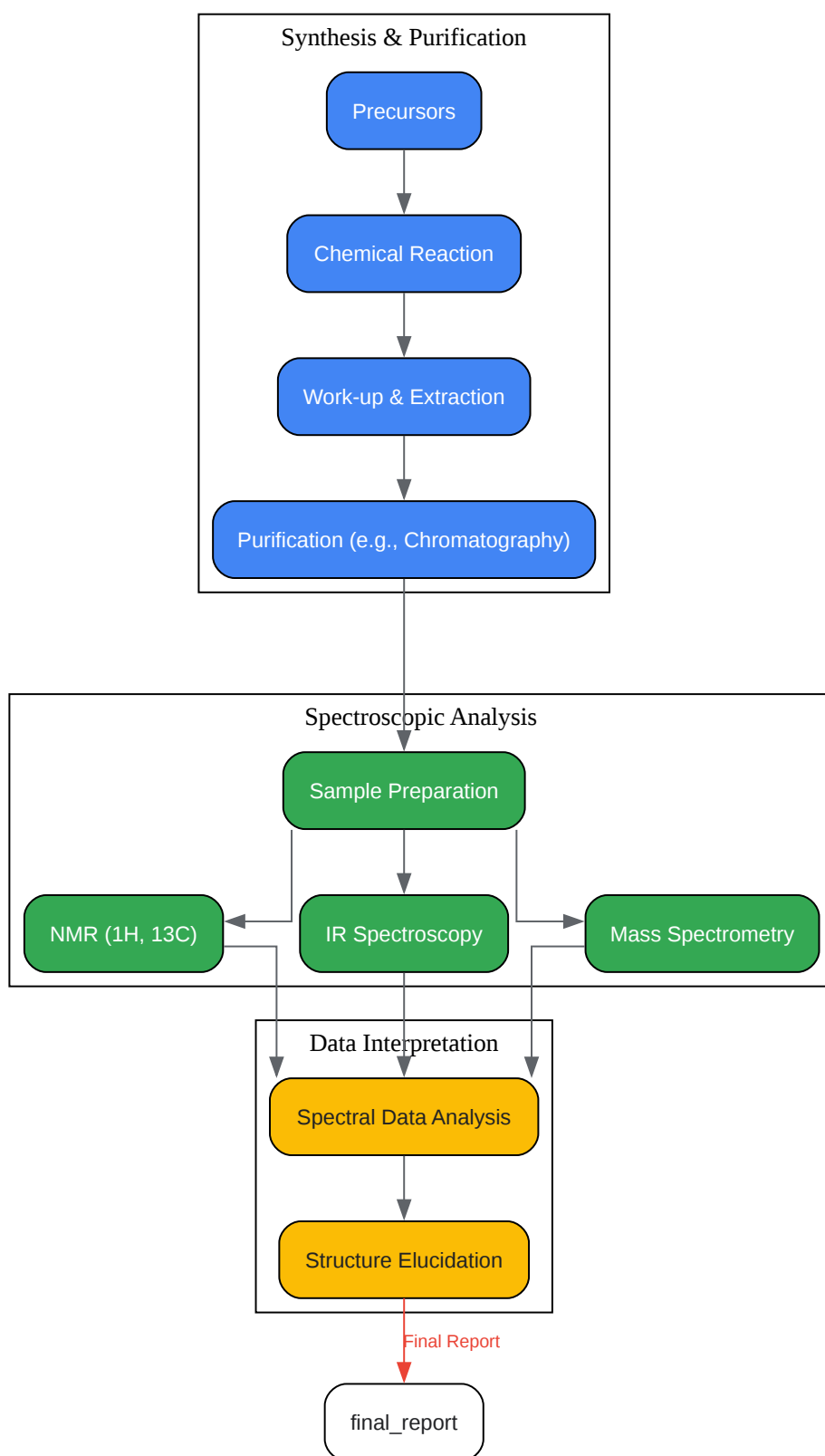
- **Data Acquisition:** A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion probe. For less volatile compounds, techniques like electrospray ionization (ESI) can be used.
- **Ionization:** In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like **3-Benzyl-1H-indazole**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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References

- 1. Indazole synthesis [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. microbenotes.com [microbenotes.com]
- 4. rsc.org [rsc.org]
- 5. ijrset.com [ijrset.com]
- 6. Isom.uthscsa.edu [Isom.uthscsa.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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